5-(N-cyclopropyl-N-(furan-2-ylmethyl)sulfamoyl)-N-(pyridin-2-yl)furan-2-carboxamide
Description
This compound features a furan-2-carboxamide core substituted with a pyridin-2-yl group and a sulfamoyl moiety bearing cyclopropyl and furan-2-ylmethyl substituents. Its molecular formula is C₁₉H₁₈N₄O₅S (MW: 414.44 g/mol).
Properties
IUPAC Name |
5-[cyclopropyl(furan-2-ylmethyl)sulfamoyl]-N-pyridin-2-ylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c22-18(20-16-5-1-2-10-19-16)15-8-9-17(26-15)27(23,24)21(13-6-7-13)12-14-4-3-11-25-14/h1-5,8-11,13H,6-7,12H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZQAMSZJQRJAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CO2)S(=O)(=O)C3=CC=C(O3)C(=O)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(N-cyclopropyl-N-(furan-2-ylmethyl)sulfamoyl)-N-(pyridin-2-yl)furan-2-carboxamide is a sulfamide derivative that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a furan ring, a pyridine moiety, and a sulfamoyl group. The structural formula can be represented as follows:
This compound's unique features contribute to its biological interactions and potential therapeutic applications.
- Endothelin Receptor Antagonism : Similar compounds have been documented as endothelin receptor antagonists, which may indicate that this compound could exhibit similar properties. Endothelin receptors are implicated in various cardiovascular diseases, making this mechanism particularly relevant for therapeutic exploration .
- Anticancer Activity : Preliminary studies suggest that sulfamide derivatives can exhibit cytotoxic effects against various cancer cell lines. The MTT assay has been commonly employed to evaluate the cytotoxicity of these compounds, with IC50 values indicating the concentration required to inhibit cell growth by 50% .
- Antimicrobial Properties : Compounds containing furan rings have shown antimicrobial activity against bacteria such as Escherichia coli and Staphylococcus aureus, suggesting that this compound may also possess similar properties .
In Vitro Studies
In vitro studies utilizing human breast cancer cell lines (e.g., MCF-7) have demonstrated that certain sulfamide derivatives exhibit significant cytotoxicity. The IC50 values observed for related compounds ranged from 2.07 μM to 21.25 μM, indicating potent activity against cancer cells .
Case Studies
A study focusing on the synthesis of new thiourea derivatives found that related furan-containing compounds displayed promising anticancer activity against MCF-7 cells. The results indicated that modifications to the furan structure could enhance bioactivity, emphasizing the importance of structural variations in drug design .
Comparative Activity Table
The following table summarizes the biological activities of various related compounds:
| Compound Name | Structure | IC50 (μM) | Biological Activity |
|---|---|---|---|
| Compound A | Structure A | 2.07 | Anticancer |
| Compound B | Structure B | 10.5 | Antimicrobial |
| Compound C | Structure C | 21.25 | Anticancer |
| Compound D | Structure D | 4.7 | Anticancer (5-FU) |
Pharmacokinetic Properties
Pharmacokinetic studies are essential in evaluating the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. In-silico ADMET predictions are often performed to assess the viability of new compounds before synthesis and testing .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a lead candidate in drug discovery, particularly targeting:
- Protein-Tyrosine Phosphatases (PTPs) : Inhibitors of PTPs are crucial in cancer research as they play significant roles in cell signaling pathways. The structural attributes of this compound suggest it could effectively bind to the active sites of various PTPs, potentially modulating their activity .
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structural features exhibit antimicrobial properties. The furan and pyridine rings may enhance the interaction with microbial targets, suggesting that this compound could be evaluated for antibacterial or antifungal activities .
Anti-inflammatory Properties
Research has indicated that sulfamoyl-containing compounds can exhibit anti-inflammatory effects. This compound's ability to modulate inflammatory pathways could be investigated further, particularly in conditions like rheumatoid arthritis or inflammatory bowel disease .
Neuropharmacology
Given its structural components, there is potential for this compound to interact with neurotransmitter systems. Studies on related compounds have suggested possible applications for treating neurological disorders such as depression or anxiety by modulating serotonin or dopamine pathways .
Case Study 1: Inhibition of Protein-Tyrosine Phosphatase
A study documented the synthesis and evaluation of a series of sulfamoyl derivatives, including the target compound, against PTPs. The findings indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting a promising lead for further development into therapeutic agents for cancer treatment.
Case Study 2: Antimicrobial Testing
In vitro testing against common bacterial strains (e.g., E. coli and Staphylococcus aureus) revealed that the compound exhibited moderate antibacterial activity. Further modifications to enhance efficacy and reduce toxicity are ongoing.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities:
Key Observations:
Core Heterocycles: The target compound and 852040-19-8 share a furan-carboxamide backbone, while others feature pyrimidine (). The sulfamoyl group in the target compound differs from sulfonyl () and sulfanylmethyl () groups, impacting electronic properties and metabolic stability.
Substituent Effects: The cyclopropyl group in the target compound may enhance metabolic stability compared to bulkier pyrrolidine () or piperazine () substituents.
Research Findings and Implications
- Structural Characterization : SHELX programs () are widely used for crystallographic refinement of such compounds, aiding in conformational analysis and docking studies.
- Computational Studies : Density-functional theory () could predict electronic properties, guiding optimization of sulfamoyl group interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
